molecular formula C20H19ClN4OS B2363159 N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1105216-35-0

N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2363159
CAS No.: 1105216-35-0
M. Wt: 398.91
InChI Key: KCQOECQMDFWOJE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets such as enzymes, receptors, or ion channels. It could be used in assays to determine its binding affinity and specificity.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. This could include studies on its efficacy in treating diseases or conditions, as well as its pharmacokinetics and toxicity.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may act by binding to a receptor or enzyme, thereby modulating its activity. This could involve inhibition or activation of the target, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to similar compounds. This could include differences in binding affinity, selectivity, or reactivity.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS/c21-15-6-1-2-7-16(15)22-20(26)14-5-3-11-25(13-14)19-10-9-17(23-24-19)18-8-4-12-27-18/h1-2,4,6-10,12,14H,3,5,11,13H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQOECQMDFWOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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